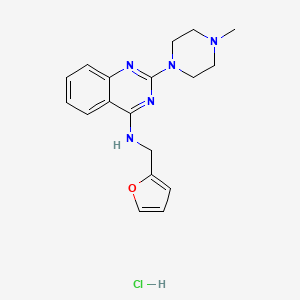
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride
描述
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride, also known as FMAQ, is a synthetic compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. FMAQ has been reported to have anticancer, antifungal, and antibacterial properties.
作用机制
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride exerts its pharmacological effects by binding to the ATP-binding site of PI3K and inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including Akt and mTOR, which are involved in cell proliferation and survival. This compound also induces apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the biochemical and physiological processes of cancer cells. It inhibits cell proliferation and induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway. This compound also disrupts the mitochondrial membrane potential and increases the production of reactive oxygen species, leading to apoptosis. Moreover, this compound has been reported to have antifungal and antibacterial activity by disrupting the cell wall and membrane integrity of fungi and bacteria.
实验室实验的优点和局限性
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. It has high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. This compound is also stable under physiological conditions and has good solubility in water, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its low bioavailability and poor pharmacokinetics. Further studies are required to optimize the formulation and delivery of this compound for clinical use.
未来方向
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has shown promising results in preclinical studies, and further research is required to determine its clinical efficacy and safety. The future directions for this compound include optimization of its pharmacokinetics, formulation, and delivery for clinical use. Moreover, this compound can be used in combination with other anticancer agents to enhance its therapeutic efficacy. Further studies are also required to investigate the potential of this compound as an antifungal and antibacterial agent. Overall, this compound has great potential as a therapeutic agent for cancer and infectious diseases, and further research is required to explore its full potential.
科学研究应用
N-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)-4-quinazolinamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound induces apoptosis and inhibits cell proliferation by targeting the PI3K/Akt/mTOR signaling pathway. Moreover, this compound has been shown to have antifungal and antibacterial activity against various strains of fungi and bacteria.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O.ClH/c1-22-8-10-23(11-9-22)18-20-16-7-3-2-6-15(16)17(21-18)19-13-14-5-4-12-24-14;/h2-7,12H,8-11,13H2,1H3,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYZJCZJUWEICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



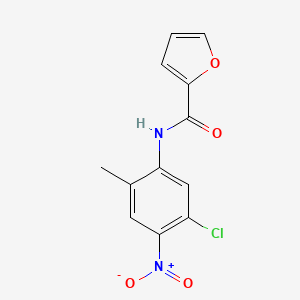
![methyl 4-(5-{[3-(3-phenylpropanoyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3967254.png)
![6-amino-4-{2-[(3-fluorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3967264.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967272.png)
![3-(4-bromobenzyl)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B3967289.png)
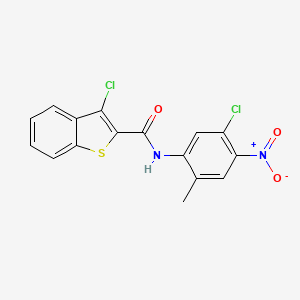
methanol](/img/structure/B3967298.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B3967302.png)
![1-[(3-methylphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B3967305.png)
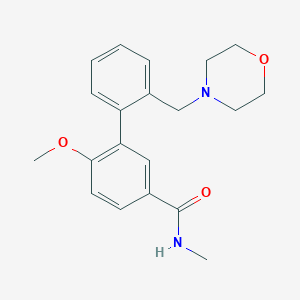
![4-acetyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3967333.png)
![3,3'-[1,4-phenylenebis(methylene)]di(2,4-pentanedione)](/img/structure/B3967336.png)
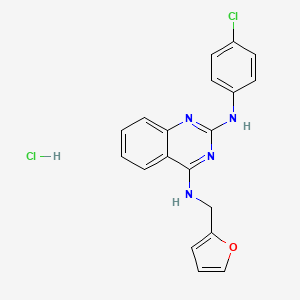
![5-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-2-methylbenzenesulfonamide](/img/structure/B3967350.png)